molecular formula C14H13FN2O3S B4235146 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide

5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide

Cat. No.: B4235146
M. Wt: 308.33 g/mol
InChI Key: QIPGLTFJGUUYPZ-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide is an organic compound that features a sulfonamide group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is reacted with a sulfonyl chloride derivative of 2-fluoroaniline to form the sulfonamide linkage.

    Amidation: Finally, the carboxylic acid group is converted to an amide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-{[(2-fluorophenyl)amino]sulfonyl}-2-carboxybenzamide.

    Reduction: 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfonamide compounds with biological targets, such as proteins and enzymes.

Mechanism of Action

The mechanism by which 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The fluorine atom may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide
  • 5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide
  • 5-{[(2-iodophenyl)amino]sulfonyl}-2-methylbenzamide

Uniqueness

5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-[(2-fluorophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-9-6-7-10(8-11(9)14(16)18)21(19,20)17-13-5-3-2-4-12(13)15/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPGLTFJGUUYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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